2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both azetidine and pyridazinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of azetidine derivatives with appropriate dienophiles under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine and phosphorous oxychloride in refluxing toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity, while the pyridazinone moiety can participate in hydrogen bonding and hydrophobic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-2-ones, which are known for their antibacterial properties.
Pyridazinone derivatives: Compounds with the pyridazinone ring, which have been studied for their anti-inflammatory and anticancer activities.
Uniqueness
2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to the combination of the azetidine and pyridazinone rings in a single molecule, providing a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
2-(azetidin-3-ylmethyl)-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(9-1-2-9)13-14(11)7-8-5-12-6-8/h3-4,8-9,12H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRQIMOEHWHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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